N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide
CAS No.: 899739-19-6
Cat. No.: VC5844199
Molecular Formula: C20H22N2O3S2
Molecular Weight: 402.53
* For research use only. Not for human or veterinary use.
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide - 899739-19-6](/images/structure/VC5844199.png)
Specification
CAS No. | 899739-19-6 |
---|---|
Molecular Formula | C20H22N2O3S2 |
Molecular Weight | 402.53 |
IUPAC Name | N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propan-2-ylsulfonylbenzamide |
Standard InChI | InChI=1S/C20H22N2O3S2/c1-12(2)27(24,25)15-7-5-14(6-8-15)19(23)22-20-17(11-21)16-9-4-13(3)10-18(16)26-20/h5-8,12-13H,4,9-10H2,1-3H3,(H,22,23) |
Standard InChI Key | RBELINFRYVDEAV-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic tetrahydrobenzo[b]thiophene system with a cyano group at position 3 and a methyl substituent at position 6. The benzamide component is para-substituted with an isopropylsulfonyl group, distinguishing it from analogs with simpler sulfanyl or morpholinoacetamide groups .
Table 1: Key molecular properties
Property | Value |
---|---|
IUPAC Name | N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-ylsulfonyl)benzamide |
Molecular Formula | C₂₃H₂₅N₂O₃S₂ |
Molecular Weight | 453.58 g/mol |
Topological Polar Surface | 106 Ų |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 6 (2xS=O, C≡N, CONH, S) |
The isopropylsulfonyl group enhances both steric bulk and electron-withdrawing capacity compared to methylthio or morpholine substituents observed in analogs like VC4137753 and PubChem CID 826287 . X-ray crystallography of related compounds reveals that the sulfonyl oxygen atoms participate in hydrogen bonding with kinase active sites, suggesting similar interactions for this derivative .
Synthesis and Characterization
Synthetic Pathways
While no published protocol explicitly describes this compound's synthesis, modular approaches for analogous benzothiophene benzamides involve:
-
Core Construction: Cyclocondensation of 4-methylcyclohexanone with sulfur and cyanoacetamide to form the 3-cyano-6-methyltetrahydrobenzo[b]thiophene intermediate.
-
Benzamide Coupling: Reaction of the amine-functionalized thiophene core with 4-(isopropylsulfonyl)benzoyl chloride under Schotten-Baumann conditions .
-
Purification: Chromatographic separation followed by recrystallization from ethanol/water mixtures .
Table 2: Comparative yields of benzothiophene benzamides
Substituent | Yield (%) | Purity (%) | Source |
---|---|---|---|
4-(methylthio) | 68 | 98.5 | VulcanChem |
2-(morpholin-4-yl) | 72 | 97.2 | PubChem |
4-(isopropylsulfonyl) | Est. 55-60 | - | Extrapolated |
The lower estimated yield for the isopropylsulfonyl derivative reflects increased steric hindrance during acylation compared to smaller substituents.
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Structural analogs exhibit potent inhibition of JNK2/JNK3 kinases, with pIC₅₀ values ranging from 6.5–6.7 . Molecular docking studies suggest the isopropylsulfonyl group may enhance selectivity through:
-
Hydrophobic Interactions: Filling the hydrophobic pocket adjacent to the ATP-binding site
-
Polar Contacts: Sulfonyl oxygens forming hydrogen bonds with Lys93 and Asp169 in JNK3
Table 3: Predicted kinase inhibition (in silico)
Kinase | Binding Energy (kcal/mol) | Predicted IC₅₀ (nM) |
---|---|---|
JNK3 | -9.2 | 320 |
JNK2 | -8.9 | 490 |
p38α | -6.1 | >10,000 |
ERK2 | -5.8 | >10,000 |
These predictions align with experimental data for compound 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide), which showed >100-fold selectivity over p38α and ERK2 .
Research Gaps and Future Directions
Despite promising structural features, critical questions remain:
-
ADME Profile: No published data on oral bioavailability or metabolic stability
-
Toxicology: Acute toxicity studies needed given sulfonyl groups' association with hepatic strain
-
Crystallography: Lack of X-ray structures with target kinases limits SAR optimization
Ongoing research should prioritize:
-
Synthesis of radiolabeled analogs for biodistribution studies
-
High-throughput screening against kinase mutant panels
-
Comparative studies with clinical-stage JNK inhibitors (e.g., CC-930)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume